7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one
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Overview
Description
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various tyrosine kinases, which are crucial targets in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems.
Substitution: Substitution reactions, particularly at the amino and dimethylamino groups, are common.
Common Reagents and Conditions
Substitution: Reagents such as cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which have shown significant biological activities .
Scientific Research Applications
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, a critical step in many signaling pathways. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Known for their activity against cyclin-dependent kinases and adenosine receptors.
Uniqueness
7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of tyrosine kinases .
Properties
CAS No. |
65195-34-8 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-(dimethylamino)-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C9H10N4O/c1-13(2)8-3-7(14)6-4-10-5-11-9(6)12-8/h3-5H,1-2H3,(H,10,11,12,14) |
InChI Key |
XXOKGILTBVCXAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=CN=CN=C2N1 |
Origin of Product |
United States |
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